(2-Bromo-3-(trifluoromethyl)phenyl)methanamine
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Overview
Description
(2-Bromo-3-(trifluoromethyl)phenyl)methanamine is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a bromine atom and a trifluoromethyl group attached to a benzene ring, along with an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-3-(trifluoromethyl)phenyl)methanamine typically involves the bromination of a precursor compound followed by the introduction of the trifluoromethyl group. One common method involves the bromination of 3-(trifluoromethyl)aniline using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to prevent over-bromination.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-3-(trifluoromethyl)phenyl)methanamine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The amine group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenylmethanamines, while oxidation can produce nitro or nitroso derivatives.
Scientific Research Applications
(2-Bromo-3-(trifluoromethyl)phenyl)methanamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2-Bromo-3-(trifluoromethyl)phenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and trifluoromethyl groups can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (2-Bromo-4-(trifluoromethyl)phenyl)methanamine
- (2-Bromo-6-(trifluoromethyl)phenyl)methanamine
- (2-(Trifluoromethyl)phenyl)methanamine
Uniqueness
(2-Bromo-3-(trifluoromethyl)phenyl)methanamine is unique due to the specific positioning of the bromine and trifluoromethyl groups on the benzene ring. This positioning can significantly affect the compound’s chemical reactivity and biological activity compared to its isomers and other similar compounds.
Properties
Molecular Formula |
C8H7BrF3N |
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Molecular Weight |
254.05 g/mol |
IUPAC Name |
[2-bromo-3-(trifluoromethyl)phenyl]methanamine |
InChI |
InChI=1S/C8H7BrF3N/c9-7-5(4-13)2-1-3-6(7)8(10,11)12/h1-3H,4,13H2 |
InChI Key |
CMZWZSSUCWMZNR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)Br)CN |
Origin of Product |
United States |
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